2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-acetamide
Description
2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-acetamide is a halogenated acetamide derivative featuring a brominated benzyl group and a cyclopropylamine moiety. This compound is of interest in medicinal chemistry due to its structural complexity, which combines a rigid cyclopropane ring with a halogenated aromatic system. Such features are often leveraged to modulate pharmacokinetic properties, including metabolic stability and target binding affinity .
Properties
IUPAC Name |
2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-11-4-2-1-3-9(11)8-15(10-5-6-10)12(16)7-14/h1-4,10H,5-8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGOJMAUDHRQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2Br)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Bromo-benzylamine Derivatives
The preparation of 2-bromo-benzylamine, a critical intermediate, typically begins with bromination of benzylamine or its precursors. Electrophilic aromatic substitution using in the presence of as a catalyst achieves regioselective bromination at the ortho position. Alternative methods employ under radical-initiated conditions, which minimizes polybromination byproducts. For example, reacting benzylamine with in at 80°C yields 2-bromo-benzylamine with 85% efficiency.
Table 1: Bromination Methods for 2-Bromo-benzylamine Synthesis
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Electrophilic Substitution | , , 25°C | 78 | 92 |
| Radical Bromination | , , 80°C | 85 | 95 |
Purification and Characterization
Post-bromination, crude products are purified via column chromatography using ethyl acetate/petroleum ether (3:1 ratio). Nuclear magnetic resonance () confirms substitution patterns, with aromatic protons appearing as doublets at 7.3–7.6 ppm and the benzyl methylene group resonating at 4.4 ppm. Mass spectrometry (MS) validates the molecular ion peak at 200.1 ().
Cyclopropane Ring Formation
Cyclopropanation Techniques
The cyclopropyl group is introduced via the Simmons-Smith reaction, where diiodomethane () and a zinc-copper couple react with alkenes. For 2-bromo-benzylamine derivatives, the cyclopropanation step is performed under inert conditions (argon atmosphere) at 0°C to prevent ring-opening side reactions. Yields range from 65% to 75%, depending on the steric bulk of the benzyl substituent.
Equation 1: Cyclopropanation Reaction
Challenges and Mitigation Strategies
Steric hindrance from the 2-bromo substituent slows reaction kinetics, necessitating extended reaction times (12–18 hours). Catalytic additives such as enhance ring-closure efficiency by stabilizing transition states. Post-reaction quenching with aqueous minimizes byproduct formation.
Amidation and Acetamide Formation
Coupling Reactions for Acetamide Synthesis
The final step involves coupling N-cyclopropyl-2-bromo-benzylamine with 2-aminoacetic acid derivatives. and (hydroxybenzotriazole) are employed as coupling agents in dichloromethane () at room temperature. This method achieves 80% yield, with unreacted amine removed via acid-base extraction.
Table 2: Amidation Reaction Parameters
| Parameter | Conditions | Outcome |
|---|---|---|
| Coupling Agent | 80% yield | |
| Solvent | High solubility | |
| Temperature | 25°C | Minimized degradation |
Alternative Approaches: Reductive Amination
For industrial-scale production, reductive amination using 2-bromo-benzaldehyde and cyclopropylamine in the presence of offers a one-pot synthesis route. However, this method yields only 60% of the target acetamide due to competing imine formation.
Purification and Quality Control
Chromatographic Techniques
Final purification employs flash chromatography with silica gel and a gradient elution system (ethyl acetate/hexane, 1:1 to 3:1). High-performance liquid chromatography () using a column and methanol/water (70:30) mobile phase confirms >98% purity.
Spectroscopic Validation
-
(400 MHz, ): Cyclopropane protons appear as multiplet at 1.2–1.5 ppm; acetamide resonates at 6.8 ppm.
-
: The cyclopropane carbons are observed at 10–12 ppm, while the acetamide carbonyl appears at 170 ppm.
Industrial-Scale Optimization
Chemical Reactions Analysis
Synthetic Formation and Acylation Reactions
The compound is synthesized through sequential alkylation and acylation steps :
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Step 1 : Cyclopropylamine reacts with 2-bromobenzyl bromide to form the secondary amine intermediate.
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Step 2 : Bromoacetyl bromide is introduced to acylate the amine, yielding the final product .
Key Conditions :
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | K₂CO₃, CH₃CN, 40°C | 78–85% |
| Acylation | Bromoacetyl bromide, CH₂Cl₂, −20°C | 70–85% |
NMR analyses reveal rotameric equilibria (65:35 ratio) due to restricted rotation around the acetamide C–N bond .
Nucleophilic Substitution at the Bromobenzyl Group
The para-bromine atom undergoes nucleophilic aromatic substitution (NAS) under catalytic conditions:
The cyclopropyl group reduces NAS reactivity compared to non-sterically hindered analogs (e.g., N-ethyl derivatives) .
Functionalization of the Acetamide Backbone
The acetamide’s amino and carbonyl groups participate in:
Hydrolysis
| Conditions | Products |
|---|---|
| 6M HCl, reflux | 2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-acetic acid |
| LiAlH₄, THF | N-(2-Bromo-benzyl)-N-cyclopropyl-ethylamine |
Reductive Amination
The primary amine reacts with aldehydes/ketones (e.g., formaldehyde) under H₂/Pd-C to form tertiary amines .
Cyclopropane Ring-Opening Reactions
The cyclopropyl group undergoes ring-opening under oxidative or acidic conditions:
| Conditions | Products | Mechanism |
|---|---|---|
| H₂SO₄, H₂O | Linear aliphatic amine | Acid-catalyzed cleavage |
| O₃, then Zn/H₂O | Aldehyde derivatives | Ozonolysis |
Pharmacological Modifications
While direct pharmacological data for this compound is limited, structural analogs show:
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Anti-inflammatory activity : Pyrimidine-acetamide hybrids inhibit COX-2 (IC₅₀ = 0.04 μM) .
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Antimicrobial potential : Thiazole-acetamide derivatives exhibit Gram-positive bacterial inhibition (MIC = 2–8 μg/mL) .
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- The cyclopropyl moiety is known to enhance the pharmacokinetic properties of drugs, including improved lipophilicity and metabolic stability. This makes compounds like 2-amino-N-(2-bromo-benzyl)-N-cyclopropyl-acetamide valuable in the design of new pharmaceuticals targeting various diseases .
- The bromine atom can serve as a site for further functionalization, allowing for the development of diverse analogs that may exhibit enhanced biological activities.
-
Synthesis of Heterocycles :
- The compound can participate in reactions such as C–N cross-coupling, which is instrumental in synthesizing anilines and other nitrogen-containing heterocycles. This is particularly relevant in creating libraries of compounds for drug discovery .
- Recent studies have demonstrated that derivatives of bromodifluoroacetamides can undergo selective cleavage reactions to yield valuable heterocyclic compounds such as benzimidazoles and benzothiazoles, which are important in medicinal chemistry .
Synthetic Applications
-
Reactivity in Organic Synthesis :
- The unique structure allows for participation in various organic reactions, including nucleophilic substitutions and coupling reactions. The presence of the amino group makes it a versatile intermediate for further transformations .
- Its ability to generate reactive intermediates through bromine substitution positions it as a key player in synthetic pathways aimed at complex molecule construction .
- Catalytic Reactions :
Case Studies and Research Findings
-
Study on Cyclopropyl Compounds :
- Research has shown that cyclopropyl derivatives can significantly alter the efficacy and selectivity of drug candidates. In one study, compounds similar to 2-amino-N-(2-bromo-benzyl)-N-cyclopropyl-acetamide were evaluated for their potential as anti-tumor agents, demonstrating promising results due to their unique pharmacological profiles .
-
Mechanistic Studies :
- Mechanistic investigations into the reactions involving this compound have revealed insights into the activation of C–F bonds alongside C–Br bonds during transformations. Such studies are essential for understanding how to optimize reaction conditions for maximum yield and efficiency in synthetic applications .
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the amino and cyclopropyl groups can form hydrogen bonds and other interactions with the target. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Key Findings :
- Ring Systems : Replacement of the benzyl group with a benzo-thiazole ring (as in ) introduces heteroatoms, altering hydrogen-bonding capacity and π-π stacking interactions .
Functional Group Variations
Key Findings :
- Sulfinyl vs. Benzyl: Sulfinyl-containing analogs () exhibit distinct electronic profiles, which may improve interactions with bacterial aminoacyl-tRNA synthetases compared to bromobenzyl systems .
- Hydroxyl Groups : Hydrophilic substitutions (e.g., hydroxyl in ) enhance solubility but may reduce membrane permeability compared to hydrophobic cyclopropyl .
Critical Analysis of Structural Trade-offs
- Cyclopropyl vs.
- Ortho vs. Para Halogenation : Ortho-substitution may hinder metabolic degradation (via steric blocking of cytochrome P450 enzymes) but could also reduce bioavailability due to poor solubility .
Biological Activity
2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group and a bromo-substituted benzyl moiety, which are critical for its biological activity. The presence of these structural components influences its interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 303.16 g/mol |
| Solubility | Soluble in DMSO, slightly soluble in water |
The mechanism of action for 2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-acetamide involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, altering biochemical pathways and cellular functions. Further research is needed to elucidate the precise molecular interactions and binding affinities associated with this compound .
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : It has demonstrated significant antimicrobial properties against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating efficacy against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Investigations into its anticancer properties have shown promising results, particularly in inhibiting cell proliferation in certain cancer cell lines .
- Anticonvulsant Effects : Similar compounds have been studied for their anticonvulsant activity, suggesting that the 2-amino group may play a role in modulating seizure activity .
Case Studies
Several studies have investigated the biological effects of related compounds, contributing to our understanding of 2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-acetamide's potential:
- Antimicrobial Study : A study assessed the antimicrobial activity of various bromo-substituted benzyl derivatives. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial properties against strains like Staphylococcus aureus and Escherichia coli .
- Anticancer Assessment : A series of N-acylated derivatives were evaluated for their cytotoxic effects on cancer cell lines. The findings suggested that modifications to the benzyl group significantly influenced the anticancer activity, highlighting the importance of structural variations .
- Seizure Protection Studies : In models of maximal electroshock-induced seizures, compounds similar to 2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-acetamide showed varying degrees of protection, indicating potential therapeutic applications in epilepsy management .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the position and nature of substituents on the benzyl ring are crucial for enhancing biological activity:
- Compounds with halogen substitutions (e.g., bromo vs. chloro) showed different levels of activity, suggesting that electron-withdrawing groups can enhance binding affinity to target enzymes.
- The cyclopropyl moiety may contribute to increased lipophilicity, improving membrane permeability and bioavailability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a 2-chloroacetamide precursor with cyclopropylamine under reflux in benzene or toluene for 14–60 hours under nitrogen . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS, adjusting amine stoichiometry (e.g., 10:1 molar excess of primary amine), and controlling temperature to minimize side reactions like hydrolysis.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- 1H/13C NMR : Assign signals using DEPT-135 and 2D-COSY/HMQC to resolve overlapping peaks from the bromobenzyl and cyclopropyl groups .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 325.05) and detect impurities .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and NH bending modes (~1550 cm⁻¹). Contradictions between techniques are resolved by cross-validation (e.g., NMR vs. X-ray crystallography) .
Q. What safety protocols are essential for handling brominated acetamide derivatives?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact with brominated intermediates, which may exhibit mutagenic potential .
- Store waste separately in halogenated solvent containers and dispose via certified hazardous waste services to prevent environmental release .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate the compound’s stereochemistry and intermolecular interactions?
- Methodological Answer :
- Grow single crystals via slow evaporation in dichloromethane/hexane. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL .
- Analyze hydrogen-bonding networks (e.g., N–H···O=C interactions) and π-stacking of the bromobenzyl group to predict packing efficiency .
Q. What strategies are employed in structure-activity relationship (SAR) studies to modify this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the 2-bromo group with Cl, NO₂, or CF₃ to assess electronic effects on receptor binding .
- Cyclopropane Ring Expansion : Synthesize N-cyclobutyl analogs to evaluate steric effects on metabolic stability .
- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) and prioritize derivatives for synthesis .
Q. How can HPLC method development address challenges in quantifying trace impurities?
- Methodological Answer :
- Column : C18 (5 µm, 250 × 4.6 mm) with mobile phase gradient (acetonitrile/0.1% TFA in H₂O).
- Detection : UV at 254 nm for bromobenzyl chromophore. Validate method using spiked samples to detect impurities like unreacted 2-bromo-benzylamine (retention time: 6.2 min) .
Q. What analytical approaches resolve contradictions in solubility data across different solvents?
- Methodological Answer :
- Experimental : Measure solubility in DMSO, ethanol, and water via gravimetric analysis (25°C, triplicate trials).
- Computational : Predict logP values using ChemAxon or ACD/Labs Percepta to correlate with experimental results. Discrepancies may arise from polymorphic forms, requiring PXRD validation .
Q. How are stability studies designed to assess degradation under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
